Methyl non-5-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl non-5-ynoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from non-5-ynoic acid and methanol. This compound is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in the nonanoate chain, making it a member of the ynoate esters family .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl non-5-ynoate can be synthesized through various methods. One common approach involves the esterification of non-5-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, this compound can be produced via the catalytic hydrogenation of non-5-ynoic acid followed by esterification. This method allows for the efficient production of the ester on a larger scale, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation step .
Chemical Reactions Analysis
Types of Reactions
Methyl non-5-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Methyl non-5-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of methyl non-5-ynoate involves its interaction with various molecular targets and pathways. The triple bond in the compound allows it to participate in cycloaddition reactions, forming cyclic intermediates that can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Methyl non-5-ynoate can be compared with other similar compounds such as:
Methyl 2-nonynoate: Another ynoate ester with a triple bond at the second carbon position.
Methyl 2-nonenoate: An ester with a double bond at the second carbon position.
Methyl nonanoate: A saturated ester without any double or triple bonds
Uniqueness
This compound is unique due to the position of its triple bond, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
20731-16-2 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl non-5-ynoate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-4,7-9H2,1-2H3 |
InChI Key |
URYIOHGVMCOLMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.